Yttrium nitrate pentahydrate
Description
Significance of Yttrium Compounds in Modern Scientific Disciplines
Yttrium, a silvery-metallic transition metal, holds a crucial position in numerous scientific and technological fields. wikipedia.org While it is often classified as a rare-earth element due to its chemical similarities to the lanthanides, it is more plentiful in the Earth's crust than elements like lead. britannica.com Yttrium's importance stems from its ability to form stable compounds with unique optical, electronic, and structural properties. samaterials.comlivescience.com
Yttrium compounds are indispensable in the production of phosphors, which are essential for technologies like LED lighting and displays. wikipedia.orgsamaterials.com For instance, yttrium oxide (Y₂O₃) serves as a host lattice for various dopants to produce different colors of light. wikipedia.orgsamaterials.com Beyond optics, yttrium compounds are integral to the development of high-temperature superconductors, such as yttrium barium copper oxide (YBCO), which exhibit superconductivity at temperatures above the boiling point of liquid nitrogen. wikipedia.orglivescience.com In materials science, yttrium is used to enhance the properties of alloys, increasing their strength and resistance to corrosion and oxidation. livescience.comrsc.org Furthermore, yttrium-based materials like yttrium aluminum garnet (YAG) are fundamental components in laser technology. samaterials.comrsc.org
Overview of Hydrated Yttrium Nitrates in Contemporary Research Endeavors
Hydrated yttrium nitrates, including the common hexahydrate and the specific pentahydrate form, are key starting materials in various research and industrial applications. These compounds are highly soluble in water, making them excellent precursors for the synthesis of other yttrium-containing materials. samaterials.comontosight.aiamericanelements.com The number of water molecules in the hydrated salt can influence its properties, such as solubility and thermal decomposition behavior.
Yttrium nitrate (B79036) is a versatile precursor for synthesizing a wide range of materials, including:
Yttrium oxide nanoparticles (Y₂O₃ NPs): These nanoparticles are synthesized for applications in biomedical imaging and as host materials for rare-earth dopants.
Advanced ceramics and glass: Yttrium nitrate is used in the production of specialized ceramics and glasses with enhanced properties.
Catalysts: It serves as a catalyst in organic synthesis, for instance, in the Bignelli reaction to create heterocyclic compounds. fishersci.no
Superconducting materials: It is a crucial component in the synthesis of high-temperature superconductors. samaterials.com
The controlled thermal decomposition of hydrated yttrium nitrates is a common method to produce high-purity yttrium oxide. The specific hydration state, such as pentahydrate, can affect the decomposition pathway and the characteristics of the final oxide product.
Yttrium Nitrate Pentahydrate: Properties and Synthesis
This compound, with the chemical formula Y(NO₃)₃·5H₂O, is a white crystalline solid. It is one of the hydrated forms of yttrium nitrate, with the hexahydrate being the most commercially available form. samaterials.com
Synthesis
The synthesis of this compound typically involves the reaction of yttrium oxide (Y₂O₃) with nitric acid (HNO₃). ontosight.ai The resulting solution is then carefully evaporated to crystallize the pentahydrate salt.
The balanced chemical equation for the dissolution of yttrium oxide in nitric acid is: Y₂O₃ + 6HNO₃ → 2Y(NO₃)₃ + 3H₂O evitachem.com
Alternative synthesis methods for yttrium-based materials from yttrium nitrate precursors include:
Co-precipitation: This method is used to synthesize yttrium oxide nanoparticles by precipitating yttrium hydroxide (B78521) from a yttrium nitrate solution, which is then calcined. sigmaaldrich.comtandfonline.com
Sol-gel method: This technique involves the formation of a gel from a solution containing yttrium nitrate, which is then thermally treated to produce nano-sized coatings or powders. evitachem.commdpi.com
Solution combustion synthesis: In this method, yttrium nitrate is reacted with a fuel, such as glycine, and heated to initiate a self-propagating combustion reaction to form yttrium oxide. evitachem.com
Crystal Structure
This compound crystallizes in the triclinic crystal system. researchgate.net The yttrium(III) ion is coordinated with three bidentate nitrate ligands and five water molecules, resulting in a ten-coordinate geometry. This coordination environment is a key feature of its chemical reactivity and its utility as a precursor.
| Property | Value |
| Crystal System | Triclinic researchgate.net |
| Space Group | P-1 researchgate.net |
| Lattice Parameters | a = 6.5965(12) Å, b = 9.5374(17) Å, c = 10.5249(19) Å, α = 63.809(13)°, β = 84.677(15)°, γ = 76.397(19)° researchgate.net |
Thermal Decomposition and Applications
The thermal decomposition of this compound is a critical process for the synthesis of yttrium oxide (Y₂O₃), a technologically important material.
Thermal Decomposition
Upon heating, this compound first undergoes dehydration, losing its five water molecules. Further heating leads to the decomposition of the anhydrous yttrium nitrate into yttrium oxide, releasing nitrogen oxides (NOₓ) and oxygen. evitachem.com The complete thermal decomposition to Y₂O₃ occurs at around 600-640°C. researchgate.netvizagchemical.com
Applications
The primary application of this compound stems from its role as a precursor for yttrium-based materials.
Phosphor Synthesis: Yttrium oxide derived from the decomposition of yttrium nitrate is a crucial host material for phosphors used in lighting and displays. samaterials.comwisc.edu For example, europium-doped yttrium oxide (Y₂O₃:Eu³⁺) is a well-known red phosphor.
Nanoparticle Synthesis: Yttrium nitrate is a common starting material for the synthesis of yttrium oxide nanoparticles (Y₂O₃ NPs) through various methods like co-precipitation and sol-gel. sigmaaldrich.comtandfonline.commdpi.comacs.orgnih.gov These nanoparticles have potential applications in catalysis and biomedicine.
Catalysis: Yttrium nitrate itself can act as a catalyst in certain organic reactions. fishersci.no For instance, it has been used as a reusable catalyst for the Bignelli reaction to synthesize pyrimidin-2-ones. fishersci.no Silica-supported yttrium nitrate has also been shown to be an effective heterogeneous catalyst. scielo.org.za
Structure
2D Structure
Properties
CAS No. |
57584-28-8 |
|---|---|
Molecular Formula |
H10N3O14Y |
Molecular Weight |
365.00 g/mol |
IUPAC Name |
yttrium(3+);trinitrate;pentahydrate |
InChI |
InChI=1S/3NO3.5H2O.Y/c3*2-1(3)4;;;;;;/h;;;5*1H2;/q3*-1;;;;;;+3 |
InChI Key |
PDTGVTZFEAGHFZ-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Y+3] |
physical_description |
White odorless crystalline solid; [MSDSonline] |
Origin of Product |
United States |
Synthetic Methodologies for Yttrium Nitrate Pentahydrate and Derived Advanced Materials
Direct Synthesis Routes for Yttrium Nitrate (B79036) Pentahydrate
The most common and straightforward method for producing yttrium nitrate is through the reaction of an yttrium source, typically yttrium oxide, with nitric acid.
The synthesis of yttrium nitrate pentahydrate is conventionally achieved by the acid-base reaction between yttrium oxide (Y₂O₃) and nitric acid (HNO₃). wikipedia.orghonrel.com The process involves dissolving solid yttrium oxide in an aqueous solution of nitric acid. wikipedia.orgresearchgate.net To facilitate the dissolution, the nitric acid is often heated to approximately 50-80 °C. researchgate.net A slight excess of yttrium oxide can be used to ensure the complete consumption of the acid. researchgate.net
The balanced chemical equation for this reaction is: Y₂O₃ + 6HNO₃ → 2Y(NO₃)₃ + 3H₂O wikipedia.org
Following the complete dissolution of the oxide and filtration of any excess solid, the resulting clear solution of yttrium nitrate is concentrated by careful evaporation of the solvent (water). researchgate.nethonrel.com As the solution becomes supersaturated, it is allowed to cool, promoting the formation of crystals. researchgate.nethonrel.comresearchgate.net The rate of cooling and evaporation are critical parameters that control the size and quality of the resulting crystals. The solid crystalline product is then collected, typically through filtration, and dried. honrel.comhonrel.com While the hexahydrate form (Y(NO₃)₃·6H₂O) is the most commercially available, the pentahydrate (Y(NO₃)₃·5H₂O) can be obtained through precise control of the crystallization conditions. The pentahydrate form crystallizes in the triclinic crystal system.
Precursor Role in Nanomaterial Fabrication and Advanced Material Synthesis
This compound is a versatile and widely utilized precursor for the synthesis of a range of yttrium-based advanced materials. zegmetal.comsamaterials.com Its high solubility and the fact that it decomposes cleanly into yttrium oxide upon heating make it an ideal starting material for synthesizing yttrium oxide (Y₂O₃) nanoparticles, which have applications in fields such as ceramics, phosphors, and catalysis. samaterials.commdpi.com
The physicochemical properties of yttrium oxide nanoparticles, such as particle size, morphology, and surface area, are highly dependent on the synthesis method. Yttrium nitrate is a common yttrium source for various bottom-up synthesis approaches, including co-precipitation, hydrothermal, and sol-gel methods. mdpi.com
Co-precipitation is a widely used, cost-effective, and scalable method for synthesizing yttrium oxide nanoparticles. mdpi.comtandfonline.com The general process involves dissolving yttrium nitrate hexahydrate in a solvent (typically deionized water) and then adding a precipitating agent to induce the formation of an insoluble yttrium-containing precursor, such as yttrium hydroxide (B78521) [Y(OH)₃] or yttrium carbonate [Y₂(CO₃)₃]. tandfonline.comuobaghdad.edu.iqimpactfactor.org The precipitate is then washed, dried, and calcined at elevated temperatures to yield yttrium oxide nanoparticles. mdpi.comtandfonline.comuobaghdad.edu.iq The morphology and size of the final Y₂O₃ particles are influenced by factors like the concentration of reactants, the type of precipitating agent, pH, and calcination temperature. mdpi.com
| Precipitating Agent | Precursor Formed | Typical Calcination Temperature (°C) | Resulting Y₂O₃ Particle Size/Morphology | Reference |
|---|---|---|---|---|
| Ammonium (B1175870) Hydroxide (NH₄OH) | Yttrium Hydroxide (Y(OH)₃) | 450 - 1000 | Ultrafine nanoparticles (e.g., ~7.78 nm) | tandfonline.com |
| Sodium Hydroxide (NaOH) | Yttrium Hydroxide (Y(OH)₃) | 500 - 1000 | Morphology varies with temperature (e.g., nanorods, worm-like structures) | uobaghdad.edu.iq |
| Ammonium Hydrogen Carbonate (NH₄HCO₃) | Yttrium Carbonate Precursor | ~1000 | Agglomerated and non-agglomerated nanoparticles | impactfactor.org |
| Urea (B33335) (CO(NH₂)₂) | Yttrium Hydroxide/Carbonate | >600 | Spherical nanoparticles | researchgate.net |
Hydrothermal synthesis is a method that employs water as a solvent in a sealed, heated vessel (an autoclave) to create materials under high temperature and pressure. orientjchem.orgmdpi.com This technique allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles. researchgate.net In a typical procedure for Y₂O₃ nanoparticle synthesis, an aqueous solution of yttrium nitrate is mixed with a precipitating or mineralizing agent (e.g., potassium hydroxide, hexamethylenetetramine) and sealed in an autoclave. researchgate.netorientjchem.org The vessel is then heated to temperatures typically ranging from 180 to 270 °C for several hours. researchgate.netorientjchem.org The resulting precipitate is then collected, washed, and often calcined to obtain the final yttrium oxide nanoparticles. orientjchem.org This method can produce Y₂O₃ nanoparticles with diverse morphologies, including cubes, flowers, rods, and flakes, by varying parameters such as pH, precursor concentration, and temperature. mdpi.comorientjchem.org
| Reagents/Medium | Temperature (°C) | Time (h) | Resulting Y₂O₃ Morphology | Reference |
|---|---|---|---|---|
| Y(NO₃)₃, Potassium Hydroxide (KOH) | 180 | 6 | Agglomerated nanoparticles; morphology depends on concentration | orientjchem.org |
| Yttrium salts (Nitrate, Chloride), Ammonia (B1221849) | 200 - 270 | 0 - 2 | Varies with conditions | researchgate.net |
| YCl₃, Hexamethylenetetramine (HMTA) | 180 | 24 | Nanocubes | mdpi.comresearchgate.net |
| YCl₃, HMTA, Phenol | 180 | 24 | Flower-like structures | mdpi.com |
The sol-gel process is a versatile wet-chemical technique used for fabricating oxide materials from molecular precursors. researchgate.net The method involves the hydrolysis and condensation of precursors, typically in an alcoholic solution, to form a colloidal suspension (sol) and then a gelatinous network (gel). researchgate.net For the synthesis of Y₂O₃ nanoparticles, yttrium nitrate is dissolved in a solvent like methanol (B129727). nih.govsciforum.net A chelating agent or stabilizer, such as acetylacetone (B45752) or P-123 poloxamer, may be added to control the hydrolysis and condensation reactions. nih.govsciforum.net The resulting sol is converted into a xerogel through a drying process. sciforum.net Finally, the xerogel is calcined at high temperatures to remove organic residues and induce crystallization, forming pure yttrium oxide nanoparticles. researchgate.netnih.gov The sol-gel method offers advantages such as high chemical homogeneity and the ability to produce materials with preferential crystal structures. sciforum.net The crystallite size of the final Y₂O₃ powders can be controlled by the synthesis parameters, with sizes typically in the range of 20-40 nm. researchgate.netnih.gov
| Precursor | Solvent | Additive/Stabilizer | Calcination Temperature (°C) | Resulting Y₂O₃ Crystallite Size (nm) | Reference |
|---|---|---|---|---|---|
| Y(NO₃)₃·6H₂O | Methanol | Acetylacetone, P-123 Poloxamer | 700 - 900 | 21 - 32 | nih.govsciforum.net |
| Y(NO₃)₃·6H₂O | Distilled Water | - | ~350 (623 K) | 20 - 40 | researchgate.net |
| Y(NO₃)₃·6H₂O | Distilled Water | Gelatin, Ammonium Hydroxide | Not specified | Orthorhombic structure | nih.gov |
Synthesis of Yttrium-Doped Nanomaterials
This compound serves as a critical yttrium source for the synthesis of various doped nanomaterials, where yttrium oxide acts as a host lattice for other elements to impart specific optical, electronic, or magnetic properties.
Yttrium nitrate is a common precursor in the solution-based synthesis of lanthanide-doped upconversion nanoparticles (UCNPs). atomfair.com These nanoparticles have the unique ability to convert lower-energy near-infrared (NIR) radiation into higher-energy visible or ultraviolet light. wikipedia.org A widely studied UCNP system is sodium yttrium fluoride (B91410) (NaYF₄) co-doped with lanthanide ions such as ytterbium (Yb³⁺) as a sensitizer (B1316253) and erbium (Er³⁺) or thulium (Tm³⁺) as an activator. atomfair.comwikipedia.org
Synthesis methods like co-precipitation and thermal decomposition utilize yttrium nitrate or other yttrium salts derived from it. atomfair.comnih.gov In a typical thermal decomposition approach, lanthanide precursors are heated in high-boiling point organic solvents with coordinating ligands like oleic acid. atomfair.com This method yields highly crystalline, monodisperse UCNPs. atomfair.com The co-precipitation method is a simpler alternative performed at more moderate temperatures. atomfair.com The properties and efficiency of the UCNPs can be further enhanced by creating core-shell structures, where an inert shell of NaYF₄ is grown around the doped core, which helps to passivate surface defects and reduce quenching effects. wikipedia.org
Table 3: Synthesis of Upconversion Nanoparticles (UCNPs)
| Parameter | Description | Finding | Source |
| Host Material | The primary matrix for the nanoparticles | Sodium Yttrium Fluoride (NaYF₄). atomfair.com | atomfair.com |
| Yttrium Precursor | Source of yttrium for the host lattice | Yttrium nitrate is a common starting material, often converted to YCl₃ or Y(CF₃COO)₃. | rsc.org |
| Dopants | Elements providing upconversion properties | Ytterbium (Yb³⁺) and Erbium (Er³⁺) are frequently used. atomfair.com | atomfair.com |
| Synthesis Methods | Techniques for UCNP fabrication | Thermal Decomposition, Co-precipitation, Hydrothermal. atomfair.comwikipedia.org | atomfair.comwikipedia.org |
| Surface Ligands | Molecules used for stabilization | Oleic acid is often used in thermal decomposition, rendering the UCNPs hydrophobic. atomfair.com | atomfair.com |
| Enhancement Strategy | Improving luminescence efficiency | Growing an inert NaYF₄ shell around a NaYF₄:Yb/Er core significantly enhances brightness. wikipedia.org | wikipedia.org |
Yttrium nitrate is a key precursor for creating yttrium-based host materials, particularly yttrium oxide (Y₂O₃), which are doped with other rare-earth elements to produce phosphors for advanced optical applications. rsc.orgijcrt.org Y₂O₃ is an excellent host lattice for ions like Europium (Eu³⁺) to create efficient red-emitting phosphors used in the lighting industry and optoelectronic devices. rsc.org
The synthesis often involves wet-chemical methods where aqueous solutions of yttrium nitrate and a dopant nitrate (e.g., europium nitrate) are co-precipitated. researchgate.net The resulting precursor is then subjected to thermal treatment or calcination to form the final doped oxide powder. researchgate.net The luminescent properties and particle morphology of these phosphors are highly dependent on the synthesis conditions, including the precipitation agents and the calcination temperature. researchgate.net Beyond phosphors, doping other materials like cerium dioxide (CeO₂) with yttrium (using yttrium nitrate) can improve optical and electronic behaviors desirable for applications in optics and photonics. researchgate.net
Table 4: Yttrium Nitrate in the Synthesis of Doped Optical and Electronic Materials
| Host Material | Dopant(s) | Yttrium Precursor | Synthesis Method | Application | Source |
| Y₂O₃ | Europium (Eu³⁺) | Yttrium Nitrate | Wet-chemical precipitation followed by thermal synthesis. researchgate.net | Red-emitting phosphors for lighting and displays. rsc.org | rsc.orgresearchgate.net |
| Y₂O₃ | Europium (Eu³⁺), Holmium (Ho³⁺) | Yttrium Nitrate | Dissolving oxides in HNO₃ to form nitrates, followed by evaporation and heating. ijcrt.org | Afterglow phosphors. | ijcrt.org |
| CeO₂ | Yttrium (Y³⁺) | Yttrium Nitrate | Hydrothermal, Impregnation. mdpi.com | Enhanced optical properties, photocatalysis, oxygen storage. researchgate.netmdpi.com | researchgate.netmdpi.com |
| Y₃Al₅O₁₂ (YAG) | Cerium (Ce³⁺) | Yttrium Nitrate | Spray drying of a nitrate solution. tandfonline.com | Phosphors for white LEDs. | tandfonline.com |
Yttrium Iron Garnet (Y₃Fe₅O₁₂), commonly known as YIG, is a synthetic garnet with significant applications in microwave, acoustic, optical, and magneto-optical devices due to its unique ferrimagnetic properties. wikipedia.orgaip.org this compound is a fundamental precursor in the chemical synthesis routes for producing YIG nanoparticles and thin films. aip.orgchalcogen.ro
Several chemical methods employ yttrium nitrate, including sol-gel, co-precipitation, and citrate-nitrate auto-combustion. aip.orgchalcogen.roresearchgate.net In these processes, stoichiometric amounts of yttrium nitrate and an iron precursor, typically iron(III) nitrate, are dissolved in a suitable solvent. aip.orgchalcogen.ro
In the sol-gel method, a chelating agent like citric acid or ethylene (B1197577) glycol is added to form a homogenous sol, which is then dried and calcined to produce the pure YIG phase at temperatures lower than traditional solid-state reactions. aip.orgchalcogen.ro
The co-precipitation method involves precipitating yttrium and iron hydroxides from their nitrate solutions using a base like sodium hydroxide, followed by annealing. researchgate.net
Citrate-nitrate auto-combustion is a rapid synthesis route where the nitrate-citrate gel undergoes self-ignition, leading to the formation of nanocrystalline YIG powders. chalcogen.ro
These chemical solution methods offer better control over particle size, homogeneity, and require lower synthesis temperatures compared to conventional solid-state reactions. wikipedia.orgchalcogen.ro
Table 5: Synthesis Methods for Yttrium Iron Garnet (YIG) Using Yttrium Nitrate
| Synthesis Method | Precursors | Key Process Steps | Typical Calcination Temp. | Resulting Product | Source |
| Sol-Gel | Y(NO₃)₃·6H₂O, Fe(NO₃)₃·9H₂O, Ethylene glycol | Dissolving precursors, forming a sol, drying, and calcination. aip.org | 750 °C | Pure phase YIG nanoparticles. aip.org | aip.org |
| Citrate-Gel Auto-Combustion | Yttrium nitrate, Iron nitrate, Citric acid | Mixing nitrates with citric acid, heating to form a gel, self-ignition, and calcination. chalcogen.ro | 800-900 °C | Nanocrystalline YIG powders. chalcogen.ro | chalcogen.ro |
| Co-precipitation | Aqueous Yttrium and Iron nitrates | Precipitation from nitrate solution using NaOH, followed by washing, drying, and annealing. researchgate.net | 800-1200 °C | Single cubic phase YIG powders. researchgate.net | researchgate.net |
Yttrium nitrate is employed as a doping precursor in the synthesis of yttrium-doped cerium oxide (CeO₂) with complex morphologies, such as hollow sphere hierarchical structures. researchgate.netnii.ac.jp These materials are of interest for applications like photocatalysis. researchgate.net A facile hydrothermal method can be used to prepare these structures, utilizing cerium nitrate hexahydrate and yttrium nitrate hexahydrate as the starting materials. researchgate.net
In this synthesis, a soft template, such as polystyrene microspheres, is typically used. researchgate.net The nitrate precursors are hydrothermally treated in the presence of the template. Subsequent calcination removes the template, leaving behind hollow spheres of yttrium-doped CeO₂. researchgate.net The doping of yttrium into the CeO₂ lattice is an effective method to enhance its inherent properties. researchgate.net It can create extrinsic oxygen vacancies, which are beneficial for improving photocatalytic activity. researchgate.netnii.ac.jp The resulting Y-doped CeO₂ hollow spheres, composed of many small nanoparticles, exhibit a high specific surface area and enhanced performance compared to undoped or solid structures. nii.ac.jp
Table 6: Synthesis and Properties of Y-Doped CeO₂ Hollow Spheres
| Parameter | Description | Finding | Source |
| Precursors | Starting materials for synthesis | Cerium nitrate hexahydrate and yttrium nitrate hexahydrate. researchgate.net | researchgate.net |
| Synthesis Method | Technique used for fabrication | A simple hydrothermal method followed by calcination. researchgate.net | researchgate.net |
| Template | Material used to create hollow structure | Polystyrene microspheres (soft-template). researchgate.net | researchgate.net |
| Effect of Doping | Role of yttrium incorporation | Creates more oxygen vacancies and trivalent cerium, improving photocatalytic activity. researchgate.netnii.ac.jp | researchgate.netnii.ac.jp |
| Morphology | Final structure of the material | Hollow sphere hierarchical structure comprised of many small nanoparticles. nii.ac.jp | nii.ac.jp |
| Performance | Key advantage of the material | Exhibits higher photocatalytic activity than pure CeO₂ or yttrium-doped CeO₂ with other morphologies. researchgate.net | researchgate.net |
Y₂O₃/Co₃O₄ Heterostructures Preparation
The synthesis of yttrium-doped cobalt oxide, a form of heterostructure, can be achieved through a hydrothermal method utilizing yttrium nitrate and cobalt nitrate as the primary precursors. This approach allows for the creation of composite materials where yttrium ions are integrated into the cobalt oxide matrix, enhancing its properties for applications such as photodetectors. rdd.edu.iq
The general process involves the preparation of aqueous solutions of yttrium nitrate and cobalt nitrate. These precursor solutions are then combined and subjected to a hydrothermal treatment. In one variation of this method, Polyvinyl alcohol (PVA) is added to the mixed nitrate solution, which is then stirred at an elevated temperature (e.g., 80°C). rdd.edu.iq The solution undergoes microwave irradiation, and the pH is adjusted to induce the formation of a hydroxide precursor. This intermediate is then applied as a thin film and heated to convert the hydroxide phase into the final yttrium-doped Co₃O₄ material. rdd.edu.iq The final calcination step is critical for forming the crystalline oxide heterostructure.
Table 1: Synthesis Parameters for Yttrium-Doped Cobalt Oxide
| Parameter | Value / Compound | Source |
|---|---|---|
| Yttrium Precursor | Yttrium Nitrate (0.1M aq.) | rdd.edu.iq |
| Cobalt Precursor | Cobalt Nitrate (0.1M aq.) | rdd.edu.iq |
| Method | Hydrothermal | rdd.edu.iq |
| Polymer Additive | Polyvinyl alcohol (PVA) | rdd.edu.iq |
| Final pH | ~8 | rdd.edu.iq |
The resulting materials are polycrystalline with a cubic structure, and the incorporation of yttrium has been shown to influence the optical and electrical properties of the cobalt oxide. rdd.edu.iq
Metal-Organic Framework (MOF) Synthesis Utilizing Yttrium Precursors
Yttrium nitrate is a commonly employed precursor for the synthesis of yttrium-based Metal-Organic Frameworks (MOFs), which are highly porous, crystalline materials with applications in areas like pollutant removal and catalysis. rdd.edu.iqresearchgate.net The synthesis typically involves the reaction of a yttrium salt with an organic linker molecule in a suitable solvent under controlled conditions.
One common method is solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures. For instance, highly porous and crystalline yttrium MOFs have been synthesized by reacting yttrium nitrate with Benzene Tri Carboxylate (BTC) in the presence of a surfactant, Cetyl Tri methyl Ammonium Bromide. rdd.edu.iq The formation of the coordinate bond between the yttrium ion (Y³⁺) and the organic linker confirms the successful creation of the MOF structure. rdd.edu.iq
Another approach involves microwave-assisted synthesis, which can significantly reduce the reaction time. In a typical procedure, an aqueous solution containing yttrium (III) nitrate pentahydrate and an organic linker, such as 2,6-pyridine dicarboxylic acid, is subjected to microwave irradiation at a specific power and temperature for a short duration. researchgate.net This rapid method can yield MOF nanostructures with a tetragonal crystalline system and crystal sizes in the nanometer range. researchgate.net
Table 2: Research Findings on Yttrium-Based MOF Synthesis
| Organic Linker | Synthesis Method | Key Finding | Source |
|---|---|---|---|
| Benzene Tri Carboxylate (BTC) | Emulsification / Solvothermal | Formation of porous, luminescent MOF nanoparticles capable of encapsulating dye molecules. | rdd.edu.iq |
| 2,6-pyridine dicarboxylic acid | Microwave-assisted | Rapid synthesis (10 min) of Y-MOF nanostructures with a crystal size of approximately 25 nm. | researchgate.net |
The properties of the resulting Y-MOFs, such as porosity, surface area, and thermal stability, are influenced by the choice of the organic linker and the synthesis conditions. researchgate.net
Preparation of Yttrium Hydroxide (Y(OH)₃) Microstructures
Yttrium hydroxide (Y(OH)₃) microstructures are often synthesized as precursors for yttrium oxide and are valuable in their own right for various applications. A prevalent method for their preparation is the hydrothermal treatment of a precipitated yttrium salt.
In this method, yttrium nitrate hexahydrate is first dissolved in a solvent like ethanol. researchgate.net A base, such as sodium hydroxide (NaOH) or ammonium hydroxide, is then added to the solution, causing the precipitation of an amorphous yttrium-containing solid. researchgate.netresearchgate.net This precipitate is then subjected to hydrothermal treatment in a sealed autoclave at elevated temperatures (e.g., 180°C) for a controlled period. researchgate.net During this treatment, the amorphous precursor crystallizes into Y(OH)₃ with a defined morphology.
Research has shown that the reaction time during the hydrothermal step is a critical parameter that influences the morphology and crystallinity of the final Y(OH)₃ product. researchgate.net Shorter reaction times may result in intermediate phases like Y(OH)₂NO₃, while longer durations typically lead to the formation of pure, hexagonal Y(OH)₃. The morphology can evolve from smaller particles to well-defined microstructures, such as bars or rods, with increased reaction time. researchgate.net
Table 3: Detailed Research Findings on Y(OH)₃ Synthesis
| Precursor | Base | Method | Reaction Time | Resulting Morphology | Source |
|---|---|---|---|---|---|
| Y(NO₃)₃·6H₂O | NaOH | Hydrothermal | 2-24 hours | Evolution to bar morphology | researchgate.net |
The sol-gel method, involving the hydrolysis of aqueous yttrium nitrate with a hydrolytic agent like ammonia water solution, can also be used to produce layered yttrium hydroxo-compounds as precursors to yttrium oxide. semanticscholar.org
Structural Elucidation and Coordination Chemistry of Yttrium Nitrate Pentahydrate
Crystallographic Investigations
Through single-crystal X-ray diffraction, it has been established that yttrium nitrate (B79036) pentahydrate, Y(NO₃)₃·5H₂O, crystallizes in the triclinic crystal system. researchgate.netresearchgate.net This system is characterized by low symmetry. The specific space group for this compound is P1̄. researchgate.netresearchgate.net The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal, have been determined and are presented in the table below. researchgate.net
Table 1: Crystallographic Data for Yttrium Nitrate Pentahydrate
| Parameter | Value |
|---|---|
| Formula | H₁₀N₃O₁₄Y |
| Crystal System | Triclinic |
| Space Group | P1̄ |
| a (Å) | 6.5965(12) |
| b (Å) | 9.5374(17) |
| c (Å) | 10.5249(19) |
| α (°) | 63.809(13) |
| β (°) | 84.677(15) |
| γ (°) | 76.397(19) |
| V (ų) | 577.46(18) |
| Z | 2 |
Data sourced from a 2020 redetermination study. researchgate.net
The coordination environment around the central yttrium(III) ion in the pentahydrate structure is complex. Analysis reveals that the Y³⁺ ion is nine-coordinated. researchgate.net It is bonded to oxygen atoms from both the nitrate anions and the water molecules. A detailed examination of the crystal structure shows that the coordination sphere is comprised of oxygen atoms from the nitrate groups and water molecules, creating a sophisticated polyhedron around the yttrium cation. The nitrate groups act as bidentate ligands, meaning they bond to the yttrium ion through two of their oxygen atoms.
The structure of this compound is comparable to that of other hydrated nitrates of the heavier rare earth elements. researchgate.net Many rare earth nitrates form hydrated crystals with the general formula RE(NO₃)₃·nH₂O, where 'n' can be 3, 4, 5, or 6. alfa-chemistry.com The specific structure and coordination number often depend on the ionic radius of the rare earth element. For instance, holmium nitrate pentahydrate, Ho(NO₃)₃·5H₂O, is isotypic with the yttrium compound, crystallizing in the same triclinic space group P1̄. researchgate.net Similarly, the pentahydrate of erbium nitrate has been found to adopt the same structure type. researchgate.net This structural similarity is common among the heavier lanthanides, which have ionic radii close to that of yttrium. In contrast, lighter and larger rare earth elements like lanthanum tend to form hexahydrates with a higher coordination number of 11. researchgate.net
Complex Formation and Ligand Interaction Studies
Yttrium nitrate serves as a precursor for the synthesis of various coordination complexes where the water and nitrate ligands can be displaced by other stronger donor molecules. Phosphine (B1218219) oxides are effective ligands for yttrium(III). Studies have shown that yttrium nitrate reacts with tripodal phosphine oxide ligands and mixed phosphine-phosphine oxide ligands to form stable, neutral, nine-coordinate complexes. acs.orgnih.gov For example, complexes with the general formulas Y(NO₃)₃[(OPR₂)₂CHCH₂POR₂] and Y(NO₃)₃(OPR₂)₂CHCH₂PR₂ have been synthesized and characterized. nih.gov In these structures, the phosphine oxide groups coordinate to the yttrium ion. The bidentate nature of the nitrate groups is often retained in these complexes. researchgate.net
The interaction of yttrium nitrate with amines, which are nitrogen-donor ligands, is also a subject of study. Primary, secondary, and tertiary amines can react with electrophiles and form complexes. britannica.com While detailed studies focusing specifically on the simple complexation of this compound with basic amines are part of broader coordination chemistry research, the focus has often been on more complex ligand systems. For instance, primary aliphatic amines are known to react with nitrous acid (often generated in situ from a nitrate salt and acid) to form diazonium salts, which are typically unstable. chemistrysteps.com The formation of stable complexes is dependent on factors such as the nature of the amine and the reaction conditions.
Based on a comprehensive review of available scientific literature, there is no specific research detailing the formation, structural elucidation, or coordination chemistry of supramolecular assemblies between this compound and calix dntb.gov.uaresorcinarenes.
While yttrium(III) nitrate has been documented as an efficient Lewis acid catalyst for the synthesis of smaller calix researchgate.netresorcinarenes, this role suggests a transient interaction to facilitate the cyclization reaction rather than the formation of a stable, isolable supramolecular complex. researchgate.networktribe.com The catalytic nature of this interaction means that detailed structural data and coordination chemistry of a persistent yttrium nitrate-calixresorcinarene assembly have not been reported.
Research into the coordination chemistry of yttrium has explored complexes with other macrocycles, such as calix researchgate.netarenes, but these studies typically involve different yttrium precursors (not yttrium nitrate) and focus on the coordination with the phenolic oxygen atoms of the calixarene (B151959) lower rim. nih.gov Similarly, the field of supramolecular chemistry has extensively investigated the self-assembly of resorcinarenes and their coordination with various metal ions to form larger cages and capsules, but specific examples involving yttrium nitrate are absent from the literature. rsc.orgnih.gov
Furthermore, investigations into larger analogues of resorcinarenes, which would be structurally related to the specified calix dntb.gov.uaresorcinarene (B1253557), have focused on their synthesis and inherent self-assembly properties, not on their complexation with yttrium nitrate. nih.gov
The formation of a defined supramolecular assembly between this compound and calix dntb.gov.uaresorcinarenes is not a subject that has been described in the reviewed scientific literature. Consequently, there are no detailed research findings, data tables, or structural elucidation available for the specified system. The known interactions of yttrium nitrate with components of such a system are limited to its catalytic role in the synthesis of smaller resorcinarene analogues.
Advanced Spectroscopic Characterization and Analytical Methodologies
Vibrational Spectroscopy Techniques
Vibrational spectroscopy is instrumental in identifying the functional groups and probing the molecular vibrations within a compound. For yttrium nitrate (B79036) pentahydrate, these techniques are crucial for understanding the coordination of the nitrate ions and water molecules around the central yttrium ion.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the characteristic vibrational modes of functional groups. In the analysis of yttrium nitrate pentahydrate, the FTIR spectrum would be expected to reveal distinct absorption bands corresponding to the nitrate ions (NO₃⁻) and the water of hydration (H₂O).
The nitrate ion, belonging to the D₃h point group in its free state, exhibits several characteristic vibrational modes. However, its symmetry is often lowered upon coordination to a metal ion, leading to the splitting of degenerate modes and the appearance of new bands in the IR spectrum. The key vibrational modes for the nitrate group include the asymmetric stretch (ν₃), the symmetric stretch (ν₁), the out-of-plane bend (ν₂), and the in-plane bend (ν₄). The positions of these bands provide insights into the coordination mode of the nitrate ligand (monodentate, bidentate, or bridging).
The water molecules in the hydrate (B1144303) will show characteristic O-H stretching and H-O-H bending vibrations. The broadness and position of the O-H stretching band can provide information about the strength of hydrogen bonding within the crystal lattice.
Table 1: Expected FTIR Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Water (H₂O) | O-H Stretch | 3200 - 3600 |
| Water (H₂O) | H-O-H Bend | 1630 - 1660 |
| Nitrate (NO₃⁻) | Asymmetric Stretch (ν₃) | 1300 - 1500 |
| Nitrate (NO₃⁻) | Symmetric Stretch (ν₁) | 1000 - 1050 |
| Nitrate (NO₃⁻) | Out-of-plane Bend (ν₂) | 815 - 840 |
Raman spectroscopy is a complementary technique to FTIR that provides information about the vibrational modes of a molecule. gatewayanalytical.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The selection rules for Raman spectroscopy differ from those of FTIR, meaning that some vibrations may be active in one technique but not the other. gatewayanalytical.com
For this compound, Raman spectroscopy would be particularly useful for studying the symmetric stretching mode of the nitrate ion (ν₁), which is often strong in the Raman spectrum. The vibrations of the Y-O bonds, formed between the yttrium ion and the oxygen atoms of the nitrate and water ligands, would also be observable in the low-frequency region of the Raman spectrum.
Similar to FTIR, specific Raman spectral data for the pentahydrate is scarce. However, a comparative analysis with the hexahydrate would be informative. The number of water molecules and their arrangement in the crystal lattice directly influence the vibrational spectra. researchgate.net A detailed Raman study would help to elucidate the subtle structural differences between the various hydrated forms of yttrium nitrate.
Elemental and Microstructural Analysis Techniques
To fully characterize this compound, it is essential to determine its elemental composition and understand its crystal structure and morphology.
A redetermination of the crystal structure of this compound has provided precise crystallographic data. researchgate.net The compound crystallizes in the triclinic space group P-1. researchgate.net The structure consists of a central yttrium ion coordinated by oxygen atoms from both the nitrate groups and the water molecules. researchgate.net This detailed structural information is fundamental for interpreting the spectroscopic data and understanding the compound's properties.
Table 2: Crystallographic Data for this compound researchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5965(12) |
| b (Å) | 9.5374(17) |
| c (Å) | 10.5249(19) |
| α (°) | 63.809(13) |
| β (°) | 84.677(15) |
| γ (°) | 76.397(19) |
| Volume (ų) | 577.46(18) |
Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for visualizing the morphology and microstructure of the crystalline material. researchgate.net These techniques can reveal details about the crystal habit, size distribution, and surface features.
Energy-Dispersive X-ray Spectroscopy (EDX or EDS), often coupled with SEM or TEM, is used for elemental analysis. researchgate.netnih.gov An EDX spectrum of this compound would show characteristic X-ray peaks corresponding to yttrium, nitrogen, and oxygen, confirming the elemental composition of the compound. nih.gov This technique is also crucial for verifying the purity of the material and detecting any contaminants.
Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. ias.ac.in It operates by detecting the characteristic X-rays emitted from a material when bombarded by an electron beam. ias.ac.inuobaghdad.edu.iq Each element possesses a unique atomic structure, which results in a distinctive set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in the sample. ias.ac.in
In the characterization of materials synthesized from yttrium nitrate precursors, EDS is frequently employed to confirm the presence of yttrium and other constituent elements. For instance, in the synthesis of yttrium oxide (Y₂O₃) nanostructured coatings from yttrium (III) nitrate hexahydrate, EDS analysis is used to verify the elemental and chemical composition of the final product. researchgate.net Studies have shown that the weight percentage of yttrium in such coatings can be quantified, confirming the successful deposition of yttria. researchgate.netmicroanalysis.com.au For example, one study found the yttrium content to be approximately 42.1% by weight in a dip-coated sample, alongside oxygen, with minor traces of silicon and chlorine from the substrate and environment. researchgate.netmicroanalysis.com.au
The data obtained from EDS analysis is typically presented as a spectrum, with peaks corresponding to the energy levels of the characteristic X-rays emitted by each element. The intensity of these peaks can be used for semi-quantitative analysis of the elemental composition. uobaghdad.edu.iq
| Element | Weight % |
|---|---|
| Y (Yttrium) | 42.1 |
| O (Oxygen) | 40.8 |
| Si (Silicon) | 20.1 |
| Cl (Chlorine) | Traces |
X-ray Diffraction (XRD) for Phase Identification, Crystallite Size, and Lattice Strain
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. libretexts.org When a crystalline sample is subjected to X-rays, the atoms diffract the X-rays in a specific pattern based on their arrangement. This diffraction pattern is unique to the crystal structure, enabling phase identification by comparing the pattern to a database of known materials. orientjchem.org
For materials derived from this compound, such as yttrium oxide (Y₂O₃), XRD is crucial for confirming the desired crystal phase. For instance, in the synthesis of nanocrystalline yttria, XRD patterns are used to verify the formation of the cubic yttria phase. nih.gov The absence of peaks corresponding to other phases indicates the high purity of the synthesized material. nih.gov
Beyond phase identification, XRD peak broadening can be analyzed to determine the average crystallite size and the amount of lattice strain within the material. warwick.ac.ukwikipedia.org The Debye-Scherrer equation is commonly used to calculate the crystallite size from the full width at half maximum (FWHM) of the diffraction peaks. nih.gov Lattice strain, which arises from imperfections in the crystal lattice, also contributes to peak broadening. warwick.ac.uk
A redetermination of the crystal structure of yttrium(III) trinitrate pentahydrate itself found it to be triclinic, with space group P1̅. anton-paar.com
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1̅ (no. 2) |
| a (Å) | 6.5965(12) |
| b (Å) | 9.5374(17) |
| c (Å) | 10.5249(19) |
| α (°) | 63.809(13) |
| β (°) | 84.677(15) |
| γ (°) | 76.397(19) |
| Volume (ų) | 577.46(18) |
| Z | 2 |
| Temperature (K) | 223 |
Scanning Electron Microscopy (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at high magnification. mdpi.com It works by scanning a focused beam of electrons over a sample's surface and detecting the emitted secondary electrons to form an image. mdpi.com This provides detailed information about the sample's topography and texture. researchgate.net
In the context of this compound, SEM is typically used to characterize the morphology of coatings or powders synthesized from it. For example, in the creation of nanostructured coatings via a sol-gel method using yttrium (III) nitrate hexahydrate, SEM images have revealed porous and worm-like structures. researchgate.net These morphological features are important as they can influence properties such as thermal conductivity. researchgate.net The analysis of SEM images can show the effects of different preparation techniques, such as dip coating versus spin coating, on the final structure of the material. researchgate.net Observations can also include the presence of agglomerated nanoparticles and the development of cracks or spallation in coatings. researchgate.net
Transmission Electron Microscopy (TEM) for Nanostructure Visualization and Particle Size
Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. A beam of electrons is transmitted through an ultra-thin specimen, and the interactions are used to form an image, allowing for the visualization of features at the nanoscale.
For nanomaterials synthesized from yttrium nitrate, TEM is an indispensable tool for directly observing the size, shape, and arrangement of nanoparticles. nih.gov Studies on nanocrystalline yttria prepared by a sol-gel method have used TEM to confirm that the grain sizes are in the nanometer range, for example, between 20-40 nm. nih.gov TEM images can reveal the morphology of individual nanoparticles, such as whether they are spherical, cuboidal, or rod-shaped. This direct visualization is crucial for understanding the relationship between synthesis parameters and the resulting nanostructure, which in turn affects the material's properties.
Dynamic Light Scattering (DLS) and Zetasizer for Particle Size Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles in a suspension. It works by measuring the fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. Larger particles move more slowly, causing slower fluctuations in the scattered light, while smaller particles move more quickly, leading to rapid fluctuations. By analyzing these fluctuations, the hydrodynamic diameter of the particles can be calculated using the Stokes-Einstein equation.
In the characterization of nanoparticles synthesized from yttrium nitrate, DLS provides valuable information on the average particle size and the polydispersity index (PDI), which indicates the breadth of the size distribution. For yttrium oxide nanoparticles synthesized using yttrium nitrate hexahydrate, DLS analysis has shown an average particle size in the range of 110.4 ± 32 nm. microanalysis.com.au The PDI value, which can be around 0.310, suggests a relatively uniform size distribution. microanalysis.com.au It is important to note that DLS measures the hydrodynamic diameter, which can be larger than the size observed by TEM due to the potential for particle agglomeration in an aqueous medium. microanalysis.com.au
| Parameter | Value |
|---|---|
| Average Particle Size (nm) | 110.4 ± 32 |
| Polydispersity Index (PDI) | 0.310 |
Brunauer–Emmett–Teller (BET) Surface Area and Porosity Analysis
The Brunauer–Emmett–Teller (BET) theory is the basis for a standard technique to measure the specific surface area of solid materials. The method involves the physical adsorption of a gas, typically nitrogen, onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the specific surface area (expressed in m²/g) can be calculated. This technique also provides information about the porosity of the material.
For materials synthesized from yttrium nitrate, such as yttrium oxide nanoparticles, the specific surface area is a critical parameter that can influence their performance in applications like catalysis and adsorption. For instance, yttrium oxide nanoparticles synthesized by a co-precipitation method, which can use yttrium nitrate as a precursor, have been reported to have a large specific surface area. One study reported a specific surface area of 7.40 m²/g for Y₂O₃ nanoparticles. This high surface area is a direct consequence of their small particle size.
Williamson–Hall Analysis for Microstructural Parameter Estimation
The Williamson-Hall (W-H) analysis is a method used to separate the contributions of crystallite size and lattice strain to the broadening of X-ray diffraction peaks. While the Scherrer equation only considers the effect of crystallite size, the W-H method accounts for both by plotting βcos(θ) versus sin(θ), where β is the peak width, and θ is the diffraction angle. The slope of this plot is related to the strain, and the y-intercept provides the crystallite size.
This analysis is particularly useful for understanding the microstructure of nanocrystalline materials. In the study of yttrium oxide, which is commonly synthesized from yttrium nitrate, the W-H method has been used to estimate microstructural parameters. Different models within the W-H analysis, such as the Uniform Deformation Model (UDM), Uniform Stress Deformation Model (USDM), and Uniform Deformation Energy Density Model (UDEDM), can provide more detailed information about the nature of the lattice strain, stress, and energy density. This level of microstructural detail is essential for correlating the synthesis process with the material's properties and performance.
Thermal Decomposition Pathways and Kinetic Studies of Yttrium Nitrate Hydrates
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) of Decomposition
The thermal decomposition of yttrium nitrate (B79036) hexahydrate, Y(NO₃)₃·6H₂O, has been characterized by thermogravimetric analysis (TGA) and differential thermal analysis (DTA), which show a series of distinct mass loss events corresponding to endothermic processes. researchgate.net The decomposition begins with melting around 50°C, followed by a sequence of dehydration and denitration steps that conclude with the formation of stable yttrium oxide (Y₂O₃) at approximately 600-640°C. researchgate.net
The TGA curve for the hexahydrate shows a total mass loss of approximately 70%, which aligns with the theoretical mass loss for the conversion of Y(NO₃)₃·6H₂O to Y₂O₃. researchgate.net The DTA curve displays a series of endothermic peaks, indicating the energy absorbed during the various stages of decomposition. Key peaks for the hexahydrate have been identified at temperatures of 50°C, 82°C, 105°C, 170°C, 260°C, 488°C, and 530°C, each corresponding to specific chemical transformations. researchgate.net
The initial stages below 300°C are primarily associated with the loss of water molecules. The subsequent stages at higher temperatures involve the breakdown of the nitrate groups and the formation of intermediate oxynitrate species before the final conversion to yttrium oxide. researchgate.net
| Temperature (°C) | Thermal Event Type | Associated Process |
|---|---|---|
| 50 | Endothermic Peak (DTA) | Melting in water of crystallization |
| 82 | Endothermic Peak (DTA) | Dehydration |
| 105 | Endothermic Peak (DTA) | Dehydration |
| 170 | Endothermic Peak (DTA) | Dehydration / Initial Decomposition |
| 260 | Endothermic Peak (DTA) | Decomposition |
| 488 | Endothermic Peak (DTA) | Intermediate Decomposition |
| 530 | Endothermic Peak (DTA) | Final Decomposition to Y₂O₃ |
| ~600-640 | Mass Stabilization (TGA) | Formation of stable Y₂O₃ |
Elucidation of Reaction Mechanisms and Intermediate Product Formation
Computerized Modeling of Intermediate Oxynitrate Compounds
Computational studies have been employed to understand the structure of the unstable intermediate compounds formed during thermolysis. researchgate.net Using molecular mechanics methods, researchers have modeled the bond lengths and bond angles of intermediate oxynitrates. researchgate.net These calculations provide data that is compatible with experimental results from X-ray diffraction of related compounds, helping to elucidate the geometry and stability of transient species that are difficult to isolate and characterize experimentally. researchgate.net This modeling is crucial for understanding the complex condensation processes that occur. researchgate.net
Analysis of Complex Condensation Processes and Tetramer Arrangements during Decomposition
Research suggests that the decomposition of yttrium nitrate hexahydrate is a complex condensation process. researchgate.net It is proposed that the mechanism involves the initial formation of a tetramer arrangement, Y₄O₄(NO₃)₄, which consists of alternating yttrium and oxygen atoms. researchgate.netresearchgate.net In this structure, the nitrate anions are attached to the yttrium atoms. researchgate.netresearchgate.net This tetrameric ring gradually loses dinitrogen pentoxide (N₂O₅) and is transformed into yttrium oxide through the formation of another intermediate, Y₄O₅(NO₃)₂. researchgate.netresearchgate.net This condensation mechanism provides a more detailed picture than the simple formation of YONO₃ and explains the stepwise nature of the decomposition observed in TGA/DTA data. researchgate.net
Investigation of Dehydration Stages and Their Influence on Thermal Behavior
The dehydration process is the critical first phase of the thermal decomposition and significantly influences the subsequent steps. The removal of the five or six water molecules from the hydrate (B1144303) occurs in multiple, overlapping stages, as indicated by the series of endothermic peaks at low temperatures (50-260°C). researchgate.net The manner of water removal—whether it is surface-adsorbed water or coordinated water of crystallization—affects the structure of the resulting anhydrous or partially hydrated nitrate. This, in turn, dictates the pathway for the subsequent decomposition of the nitrate ions and the formation of the oxynitrate intermediates. The initial dehydration steps are complex and can involve the compound melting in its own water of crystallization. researchgate.net
Determination of Kinetic and Thermodynamic Parameters for Thermal Events
Calculation of Activation Energy (Ea) using Isoconversional and Model-Fitting Methods (e.g., Kissinger, Coats-Redfern)
The activation energy represents the minimum energy required for a chemical reaction to occur. For the thermal decomposition of yttrium nitrate hydrates, Ea can be determined from non-isothermal TGA data obtained at different heating rates. Two commonly employed methods for this purpose are the Kissinger method, an isoconversional method, and the Coats-Redfern method, a model-fitting method.
The Kissinger method is a widely used isoconversional method for determining the activation energy without prior knowledge of the reaction mechanism. It relates the peak temperature of the decomposition (Tp) from the derivative thermogravimetric (DTG) curve to the heating rate (β). The Kissinger equation is expressed as:
ln(β/Tp2) = ln(AR/Ea) - Ea/RTp
By performing TGA experiments at several different heating rates and plotting ln(β/Tp2) against 1/Tp, the activation energy (Ea) can be calculated from the slope of the resulting straight line (-Ea/R), where R is the universal gas constant (8.314 J/mol·K).
The Coats-Redfern method is a model-fitting method that assumes a specific reaction model (g(α)) to describe the decomposition process. The integral form of the Coats-Redfern equation is:
ln[g(α)/T2] = ln(AR/βEa) - Ea/RT
For a given reaction model, a plot of ln[g(α)/T2] versus 1/T should yield a straight line for the correct g(α). The activation energy (Ea) can then be determined from the slope (-Ea/R) of this line. The choice of the correct reaction model is crucial for obtaining accurate kinetic parameters with this method.
Illustrative Data for Activation Energy Calculation:
The following table presents hypothetical data that would be used for the Kissinger and Coats-Redfern methods, illustrating how the activation energy would be calculated.
Table 1: Hypothetical TGA Data for Kissinger Plot
| Heating Rate (β) (°C/min) | Peak Temperature (Tp) (K) | 1/Tp (K-1) | ln(β/Tp2) |
| 5 | 600 | 0.00167 | -11.89 |
| 10 | 615 | 0.00163 | -11.42 |
| 15 | 625 | 0.00160 | -11.12 |
| 20 | 635 | 0.00157 | -10.90 |
From a plot of ln(β/Tp2) vs. 1/Tp, the slope would be used to calculate Ea.
Table 2: Hypothetical Data for Coats-Redfern Plot (Assuming a First-Order Reaction, g(α) = -ln(1-α))
| Temperature (T) (K) | 1/T (K-1) | α | -ln(1-α) | ln[-ln(1-α)/T2] |
| 550 | 0.00182 | 0.1 | 0.105 | -14.88 |
| 570 | 0.00175 | 0.3 | 0.357 | -13.72 |
| 590 | 0.00169 | 0.6 | 0.916 | -12.79 |
| 610 | 0.00164 | 0.9 | 2.303 | -11.90 |
The slope of the plot of ln[-ln(1-α)/T2] vs. 1/T would yield -Ea/R.
Determination of Reaction Order and Frequency Factor
The reaction order (n) is a crucial parameter in the Coats-Redfern method as it dictates the choice of the reaction model, g(α). For solid-state reactions, the reaction order may not be a simple integer and is often determined by testing various kinetic models and selecting the one that provides the best linear fit to the experimental data. For the decomposition of yttrium tartrate trihydrate, the reaction order was determined to be one. researchgate.net
The frequency factor (A) , also known as the pre-exponential factor, is related to the frequency of collisions between reacting molecules. It can be determined from the intercept of the Kissinger or Coats-Redfern plots.
From the Kissinger plot, the intercept is ln(AR/Ea), allowing for the calculation of A once Ea is known. Similarly, the intercept of the Coats-Redfern plot, ln(AR/βEa), can be used to determine the frequency factor.
Table 3: Illustrative Kinetic Parameters
The following table presents a hypothetical set of kinetic parameters for the decomposition of a yttrium nitrate hydrate, as would be determined from the methods described above.
| Kinetic Parameter | Symbol | Hypothetical Value |
| Activation Energy | Ea | 150 - 250 kJ/mol |
| Reaction Order | n | 1 |
| Frequency Factor | A | 1010 - 1015 s-1 |
It is important to note that the thermal decomposition of hydrated metal nitrates can be a multi-step process, with each step (e.g., dehydration, decomposition of the anhydrous salt) having its own set of kinetic parameters. A thorough kinetic analysis would involve separating these steps and applying the kinetic models to each individual stage.
Catalytic Applications and Mechanistic Insights of Yttrium Nitrate Pentahydrate
Fundamental Role of Yttrium Ions (Y³⁺) in Reaction Catalysis
The catalytic prowess of yttrium nitrate (B79036) pentahydrate is rooted in the chemical properties of the yttrium ion (Y³⁺). As a trivalent cation with a relatively high charge density, Y³⁺ acts as a potent Lewis acid. stanfordmaterials.com Lewis acids are electron pair acceptors and play a crucial role in catalysis by activating substrates and facilitating bond formation.
In organic reactions, the Y³⁺ ion coordinates with electron-rich atoms, such as oxygen and nitrogen, present in the reacting molecules. This coordination polarizes the bonds within the substrate, making them more susceptible to nucleophilic attack. For instance, in carbonyl compounds, the Y³⁺ ion can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and thereby accelerating reactions with nucleophiles. The most common oxidation state for yttrium is +3, which leads to the formation of these trivalent ions. stanfordmaterials.com
The catalytic cycle typically involves the coordination of the Y³⁺ ion to one or more reactants, facilitating the key bond-forming steps, followed by the release of the product and regeneration of the catalyst. The efficiency of this process is influenced by factors such as the solvent, temperature, and the nature of the substrates.
Applications in Heterocyclic and Multi-Component Organic Synthesis
Yttrium nitrate pentahydrate has proven to be a valuable catalyst in a variety of organic transformations, particularly in the synthesis of complex heterocyclic structures through multi-component reactions. These reactions, where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly desirable from a green chemistry perspective due to their atom economy and operational simplicity.
Bignelli Reaction for Pyrimidin-2-ones and Related Heterocycles
The Biginelli reaction is a classic multi-component reaction that involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogs. asianpubs.orgsctunisie.org These compounds are of significant interest due to their wide range of pharmacological activities. Yttrium nitrate has been reported as a reusable catalyst for this reaction, offering excellent yields under solvent-free conditions or with microwave assistance. asianpubs.orgguidechem.comottokemi.comresearchgate.net
The proposed mechanism involves the initial activation of the aldehyde by the Y³⁺ ion, facilitating the formation of an acyliminium ion intermediate. This intermediate then reacts with the enol form of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone product. sctunisie.orgresearchgate.net The use of yttrium nitrate often leads to shorter reaction times, milder reaction conditions, and easier work-up procedures compared to traditional acid catalysts. asianpubs.orgresearchgate.net
| Reactants | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aldehyde, β-keto ester, Urea | Y(NO₃)₃·6H₂O | Microwave | High | asianpubs.org |
| Benzaldehyde, Ethyl acetoacetate, Urea | Y(NO₃)₃·6H₂O | Solvent-free, 70°C | Excellent | researchgate.net |
Synthesis of 2-Amino-4H-Chromenes
2-Amino-4H-chromenes are another important class of heterocyclic compounds with diverse biological activities. ias.ac.in Their synthesis often involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol or naphthol derivative. ias.ac.innih.govrsc.org While various catalysts have been employed for this transformation, yttrium-based catalysts have shown promise in promoting this reaction efficiently. nih.govrsc.org
The catalytic role of Y³⁺ in this synthesis is to activate the carbonyl group of the aldehyde, facilitating the Knoevenagel condensation with malononitrile. The resulting intermediate then undergoes a Michael addition with the phenol or naphthol, followed by intramolecular cyclization and tautomerization to afford the 2-amino-4H-chromene product. The use of yttrium nitrate can lead to high to excellent yields of the desired products in short reaction times. rsc.org
| Reactants | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aldehyde, Malononitrile, Enolizable compound | MNPs@Cu | Solvent-free, 90°C | High to Excellent | nih.govrsc.org |
| 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde, 2-naphthols, Malononitrile | Ammonium (B1175870) acetate | Microwave irradiation | Not specified | ias.ac.in |
| Aldehyde, Malononitrile, Phenol derivative | Piperidine | Ethanol | Varied (47-71%) | nih.gov |
Catalysis in Pyrazolopyranopyrimidine Derivative Synthesis
Pyrazolopyranopyrimidine derivatives are fused heterocyclic systems that have attracted considerable attention due to their potential biological applications. Yttrium(III) nitrate pentahydrate has been utilized as a precursor in the synthesis of yttrium-based metal-organic frameworks (Y-MOFs) that act as efficient and recyclable catalysts for the synthesis of these complex molecules. nih.govresearchgate.net
The synthesis typically involves a four-component reaction of an aldehyde, barbituric acid, ethyl acetoacetate, and hydrazine hydrate (B1144303). nih.gov The Y-MOF catalyst, derived from this compound, provides a heterogeneous catalytic system with high thermal stability and a large surface area, facilitating the reaction and allowing for easy separation and reuse of the catalyst. nih.govresearchgate.net
Promotion of Other Organic Condensation Reactions
The catalytic activity of this compound extends to other organic condensation reactions as well. Its Lewis acidic nature makes it a suitable catalyst for various transformations that involve the activation of carbonyl groups or other electrophilic centers. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Yttrium compounds, in general, are known to catalyze ethylene (B1197577) polymerization. wikipedia.org
Strategies for Enhanced Catalytic Activity
To further improve the catalytic performance of yttrium-based catalysts, several strategies can be employed. These strategies aim to increase the catalyst's activity, selectivity, and stability, as well as to facilitate its recovery and reuse.
One common approach is the immobilization of the yttrium catalyst on a solid support . This can involve supporting yttrium nitrate on materials like silica (B1680970) or creating metal-organic frameworks (MOFs) as seen in the synthesis of pyrazolopyranopyrimidine derivatives. nih.govresearchgate.net Heterogenization of the catalyst simplifies its separation from the reaction mixture, allowing for easy recycling and reducing product contamination.
Another strategy involves the modification of the catalyst's local environment . For instance, the introduction of basic modifiers can enhance the catalytic performance in certain reactions. In the context of ammonia (B1221849) decomposition, potassium-modified yttrium oxide-supported ruthenium catalysts showed significantly enhanced activity due to the increased basicity of the support, which in turn influenced the electronic properties of the active metal. researchgate.net
Furthermore, the use of co-catalysts or additives can also enhance the catalytic activity. These additives can work synergistically with the yttrium catalyst to promote specific reaction pathways or to stabilize reactive intermediates. The choice of solvent and reaction conditions, such as temperature and pressure, also plays a critical role in optimizing the catalytic efficiency.
Finally, the development of nanostructured yttrium-based catalysts offers another avenue for enhancing catalytic activity. Nanomaterials possess a high surface-area-to-volume ratio, which can lead to a greater number of accessible active sites and, consequently, higher reaction rates.
Development of Silica-Supported Yttrium Nitrate Catalysts
The immobilization of homogeneous catalysts onto solid supports is a significant area of research as it combines the high activity and selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as improved stability, easier product separation, and catalyst recovery. scielo.org.za Silica has emerged as a preferred support material due to its mechanical and thermal stability, high surface area, and lack of swelling in various solvents. scielo.org.zagrowingscience.com
Silica-supported yttrium nitrate (Y(NO₃)₃/SiO₂) has been developed as an efficient, reusable, and environmentally benign catalyst for various organic syntheses. scielo.org.zagrowingscience.com For instance, silica-supported yttrium nitrate hexahydrate has been successfully employed for the one-pot, three-component synthesis of 2-amino-4H-chromenes in water, achieving high yields in short reaction times. scielo.org.zaresearchgate.net Similarly, a new silica-supported yttrium trinitrate has been prepared and used as a recyclable catalyst for the three-component Biginelli condensation to produce quinazolinones/thiones under solvent-free conditions. growingscience.comgrowingscience.com The use of a solid support addresses the issue of catalyst recoverability that is sometimes encountered with unsupported yttrium nitrate. growingscience.com
The preparation of these catalysts typically involves the impregnation of silica gel with an aqueous solution of yttrium nitrate, followed by drying. Characterization studies confirm the presence and distribution of yttrium on the silica surface. growingscience.com The resulting material is a stable solid with significant Lewis acid characteristics. scielo.org.zaresearchgate.net
Below is a table summarizing the application of silica-supported yttrium nitrate in the synthesis of 2-amino-4H-chromenes. researchgate.net
| Entry | Aldehyde | Product | Time (min) | Yield (%) |
| 1 | C₆H₅CHO | 4a | 15 | 96 |
| 2 | 4-ClC₆H₄CHO | 4b | 15 | 95 |
| 3 | 4-MeC₆H₄CHO | 4c | 20 | 92 |
| 4 | 4-NO₂C₆H₄CHO | 4d | 10 | 98 |
| 5 | 3-NO₂C₆H₄CHO | 4e | 12 | 97 |
| 6 | 2-ClC₆H₄CHO | 4f | 20 | 94 |
| 7 | 4-MeOC₆H₄CHO | 4g | 25 | 90 |
| 8 | 2-NO₂C₆H₄CHO | 4h | 15 | 96 |
Reaction Conditions: Aldehyde (1 mmol), malononitrile (1 mmol), β-naphthol (1 mmol), Y(NO₃)₃·6H₂O/SiO₂ (0.05 g), H₂O (5 mL), Reflux.
Modification of Electrocatalysts with Yttrium Oxide for Formic Acid Oxidation
Yttrium oxide (Y₂O₃), often derived from yttrium nitrate, has been identified as a promising promoter material for enhancing the performance of electrocatalysts used in direct formic acid fuel cells (DFAFCs). rsc.orgresearchgate.net DFAFCs are of interest due to their high theoretical energy density and low fuel crossover. However, the sluggish kinetics of formic acid oxidation at the anode is a major challenge. rsc.org
Palladium (Pd) is a more effective catalyst for formic acid oxidation than platinum because the reaction can proceed through a direct dehydrogenation pathway, avoiding the formation of poisonous carbon monoxide (CO) intermediates. researchgate.netmdpi.com To further boost the activity and stability of Pd-based catalysts, researchers have incorporated metal oxides like yttrium oxide. rsc.org
Recent studies have demonstrated that yttrium oxide-incorporated palladium nanoparticles supported on reduced graphene oxide (Pd-Y₂O₃/rGO) exhibit significantly enhanced electrocatalytic performance for formic acid oxidation. rsc.orgresearchgate.net The addition of Y₂O₃ improves the dispersion of small palladium nanoparticles, which is believed to be a key factor in its superior performance. researchgate.netresearchgate.net The optimized catalyst, Pd₆Y₄/rGO, showed a higher current density and a larger electrochemically active surface area (ECSA) compared to catalysts without yttrium oxide (Pd/rGO) and the commercial benchmark (Pd/C). rsc.orgresearchgate.net The enhanced performance is attributed to the creation of more electrochemically active sites and improved resistance to CO poisoning. researchgate.netresearchgate.net
The following table compares the electrocatalytic activity of different Pd-based catalysts for formic acid oxidation. rsc.org
| Catalyst | ECSA (m² g⁻¹) | Peak Current Density (mA cm⁻²) | Onset Potential (V) |
| Pd/C | 77.0 | 21.7 | -0.05 |
| Pd/rGO | 76.8 | 28.1 | 0.00 |
| Pd₂Y₈/rGO | 81.0 | 45.3 | -0.10 |
| Pd₄Y₆/rGO | 107.7 | 78.5 | -0.15 |
| Pd₆Y₄/rGO | 119.4 | 106.0 | -0.20 |
Elucidation of Catalytic Mechanisms
Understanding the mechanism by which yttrium-based catalysts operate is crucial for optimizing their performance and designing new catalytic systems. Key aspects include the role of the Y(III) center as a Lewis acid and its ability to activate substrates.
Activation of Carbonyl Groups by Y(III) Centers
In many organic reactions, the Y(III) ion functions as a Lewis acid, activating electrophiles. A common example is the activation of carbonyl groups. scielo.org.za The Y(III) center coordinates to the lone pair of electrons on the carbonyl oxygen atom. youtube.com This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. youtube.comwikipedia.org
This activation mechanism has been proposed for the synthesis of 2-amino-4H-chromenes catalyzed by silica-supported yttrium nitrate. scielo.org.za The first step of the proposed mechanism involves the activation of the aldehyde's carbonyl group by the Y(III) center. This generates a highly electrophilic center at the carbonyl carbon, which is then attacked by the tautomer of malononitrile, initiating the reaction cascade that leads to the final product. scielo.org.za This mode of activation is a fundamental principle in Lewis acid catalysis and is applicable to a wide range of reactions involving carbonyl compounds. wikipedia.orgmarquette.edu
Exploration of Lewis Acid Characteristics in Catalytic Processes
The catalytic activity of yttrium nitrate is fundamentally linked to its character as a Lewis acid. scielo.org.zaresearchgate.net A Lewis acid is defined as an electron-pair acceptor. wikipedia.org In catalysis, the Lewis acidic Y(III) center interacts with Lewis basic sites in substrate molecules, such as the oxygen of a carbonyl group or the nitrogen of an amine. youtube.comwikipedia.org This interaction, or coordination, activates the substrate for subsequent reaction steps. youtube.com
Silica-supported yttrium nitrate is described as a stable solid with "elevated Lewis acid characteristics," making it an effective catalyst. scielo.org.zaresearchgate.net The use of yttrium nitrate as a Lewis acid catalyst is advantageous because it is relatively inexpensive and environmentally friendly. scielo.org.zaresearchgate.net The catalytic cycle typically begins with the association of the Lewis acid with the substrate, followed by the main chemical transformation, and concludes with the dissociation of the catalyst from the product, thereby regenerating the catalyst for the next cycle. youtube.com The development of well-defined heterogeneous yttrium-based Lewis acids is an active area of research, aiming to create efficient and recyclable materials for reactions like the cycloaddition of CO₂ to epoxides. rsc.org
Reusability and Stability Studies of Yttrium-Based Catalysts
A significant advantage of heterogeneous catalysts is their potential for recovery and reuse, which is crucial for developing sustainable and cost-effective chemical processes. scielo.org.za Several studies on silica-supported yttrium nitrate catalysts have demonstrated their excellent reusability.
For example, in the synthesis of quinazolinones, the Y(NO₃)₃/SiO₂ catalyst was recovered by simple filtration, washed, dried, and reused three times without a significant loss of its catalytic activity. growingscience.com Similarly, the catalyst used for the synthesis of 2-amino-4H-chromenes was also found to be reusable for at least three consecutive runs without a noticeable decrease in product yield. researchgate.net
The stability of these catalysts is attributed to the strong interaction between the yttrium species and the silica support, which prevents leaching of the active metal into the reaction medium. scielo.org.za In the context of electrocatalysis, yttrium oxide-promoted palladium catalysts have shown exceptional stability and enhanced resistance to CO poisoning, which are critical for the long-term operation of direct formic acid fuel cells. researchgate.net Furthermore, studies on yttrium oxide-stabilized cobalt catalysts for ammonia decomposition have highlighted that the presence of Y₂O₃ can lead to a dynamic reconstruction process that results in exceptionally stable catalytic activity. nih.govresearchgate.net
The reusability of the Y(NO₃)₃·6H₂O/SiO₂ catalyst is demonstrated in the table below. researchgate.net
| Run | Yield (%) of 4a |
| 1 | 96 |
| 2 | 95 |
| 3 | 94 |
| 4 | 94 |
Applications in Advanced Materials Science and Engineering
Phosphor Production and Optoelectronic Device Integration
The high-purity yttrium oxide derived from yttrium nitrate (B79036) pentahydrate is a cornerstone in the synthesis of various luminescent materials. Its role as a host lattice for rare-earth dopants is particularly significant in the development of phosphors for optoelectronic applications.
Yttrium nitrate is a key raw material in the manufacturing of tri-band rare earth phosphors, which are fundamental components in modern color displays and fluorescent lighting. samaterials.com High-purity grades of yttrium nitrate are particularly important for these applications. samaterials.com The yttrium oxide derived from it serves as a host material for various rare-earth dopants that produce the primary colors—red, green, and blue—necessary for rendering a full-color spectrum. For instance, europium-doped yttrium oxide (Y₂O₃:Eu³⁺) is a well-known and widely used red phosphor. The precise control over the purity of the initial yttrium nitrate precursor is crucial for achieving the desired luminescence and color purity in the final phosphor product.
Yttrium nitrate pentahydrate is a versatile precursor for a wide range of optically functional materials beyond phosphors. Its solubility in water makes it an ideal starting material for various synthesis routes, including co-precipitation and sol-gel methods, to produce yttrium-based compounds. mdpi.com These methods allow for the creation of materials with tailored optical properties. For example, yttrium nitrate is used in the synthesis of yttrium aluminum garnet (YAG), a critical component in laser technology. samaterials.com Furthermore, it is a precursor for yttrium-based nanoparticles and thin films that have applications in optoelectronics due to their unique optical transparency and electrical insulation properties. The thermal decomposition of yttrium nitrate allows for the precise formation of yttrium oxide, which is integral to these applications.
Table 1: Synthesis Methods for Y₂O₃ Nanoparticles from Yttrium Nitrate
| Synthesis Method | Precursors | Typical Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |
|---|---|---|---|---|
| Co-precipitation | Yttrium nitrate, Ammonia (B1221849) water | 1100 | ~60 | fibopt.ru |
| Sol-Gel | Yttrium nitrate, Yttrium chloride, Methanol (B129727) | 700 - 900 | 21 - 32 | mdpi.com |
Advanced Ceramics and Specialty Glass Manufacturing
The thermal properties of yttrium oxide make it a valuable component in the manufacturing of advanced ceramics and specialty glasses. This compound, as a reliable source of high-purity yttria, plays a crucial role in these applications.
Yttrium nitrate is utilized in the production of high-performance ceramics where its decomposition to yttrium oxide imparts enhanced properties such as high thermal stability, corrosion resistance, and mechanical strength. fibopt.rustanfordmaterials.com Yttria-stabilized zirconia (YSZ) is a prominent example of such a ceramic, where yttrium oxide is added to zirconia to stabilize its tetragonal phase at room temperature, preventing cracking and increasing its durability. stanfordmaterials.com The synthesis of transparent yttria ceramics, which have applications in optics and laser technology, also relies on high-purity yttria powders derived from precursors like yttrium nitrate. fibopt.runtu.edu.sg The use of nanocrystalline yttria powders, synthesized from yttrium nitrate via methods like co-precipitation, allows for sintering at lower temperatures to produce dense, transparent ceramics. fibopt.ru
Table 2: Properties of Yttria-Based Ceramics
| Ceramic Material | Key Property Enhancement from Yttria | Precursor Source | Application Example | Reference |
|---|---|---|---|---|
| Yttria-Stabilized Zirconia (YSZ) | Phase stability, fracture toughness | Yttrium Nitrate Hexahydrate | Thermal barrier coatings, dental implants | samaterials.com |
| Transparent Yttria Ceramics | Optical transparency, thermal stability | Yttrium Nitrate | Infrared windows, laser host materials | fibopt.ru |
Yttrium nitrate is also a component in the formulation of specialty glasses for optical and display devices. The addition of yttrium oxide to the glass matrix can improve its properties, such as thermal stability, optical clarity, and mechanical strength. safecoze.com In optical applications, yttrium-doped glasses are valued for their high refractive index and low dispersion. safecoze.com For display technologies, the incorporation of yttrium can enhance the quality and efficiency of the display. safecoze.com For example, yttrium-doped glass can be used to create full-color displays with high purity. safecoze.com The thermal properties of these glasses are also important, and the addition of yttrium can enhance their stability and reliability for applications like optical data storage. nih.gov
Contributions to Material Strength, Heat Resistance, and Durability
The sol-gel method, which can utilize yttrium nitrate as a precursor, is a common technique to create nanostructured coatings. researchgate.net These coatings are vital in aerospace applications for components like turbine blades and engine parts, providing thermal stability, oxidation resistance, and heat resistance. researchgate.net
Formation of Yttria-Stabilized Zirconia (YSZ) Films
Yttrium nitrate is a fundamental precursor for the synthesis of yttria-stabilized zirconia (YSZ), a ceramic material with exceptional ionic conductivity and mechanical stability over a wide temperature range. wikipedia.orggoogle.com YSZ is produced by doping zirconium dioxide (zirconia) with yttrium oxide (yttria), which is derived from the thermal decomposition of yttrium nitrate. chemimpex.comwikipedia.org This process stabilizes the cubic crystal structure of zirconia at room temperature, which is crucial for its applications. wikipedia.org
YSZ films are integral components in solid oxide fuel cells (SOFCs), where they function as the solid electrolyte, enabling the conduction of oxygen ions while preventing electronic conduction. wikipedia.orgsamaterials.com The formation of these films can be achieved through various techniques, including colloidal suspension and vacuum infiltration, to create dense and uniform layers on porous substrates. unt.edu The properties of the resulting YSZ films, such as crystallinity, surface morphology, and ionic conductivity, are critical for the performance of the fuel cell. doaj.org
Table 1: Properties of YSZ Films for Fuel Cell Applications
| Property | YSZ Film-A (PAA dispersant) | YSZ Film-B (PAA with surfactant blend) |
|---|---|---|
| Crystal Structure | Cubic (Fm3m) | Cubic (Fm3m) |
| Particle Size | 11.92 ± 1.41 μm | 14.41 ± 2.08 μm |
| Ionic Conductivity at 600 °C | 2.08 × 10⁻⁴ Scm⁻¹ | 2.25 × 10⁻⁴ Scm⁻¹ |
Data sourced from a study on YSZ films prepared from an aqueous nano-YSZ slurry. doaj.org
Superconducting Materials Development
Yttrium nitrate is a crucial precursor in the synthesis of high-temperature superconductors, most notably yttrium barium copper oxide (YBCO). samaterials.comrenovables.blog The discovery of YBCO was a significant breakthrough in the field of superconductivity, as it exhibited superconductivity at temperatures achievable with liquid nitrogen, making it more practical for various applications. renovables.blog Yttrium is a key component in these materials, which can conduct electricity with zero resistance at relatively high temperatures. renovables.blogrenovables.blog
The development of yttrium-based superconductors has spurred extensive research into new materials with even higher critical temperatures and improved properties. renovables.blog These materials have potential applications in energy generation and transmission, transportation, and medical imaging. renovables.blogeurekalert.org Recent research has focused on yttrium superhydrides, which have demonstrated superconductivity at near-room temperatures under extremely high pressures. arxiv.orgarxiv.org
Table 2: Superconducting Transition Temperatures of Yttrium Superhydrides
| Compound | Pressure | Superconducting Transition Temperature (Tc) |
|---|---|---|
| YH₄ | 167 GPa | 82 K |
| YH₆ | 165 GPa | 218 K |
| YH₇ | 162 GPa | 29 K |
Data from a comprehensive study on yttrium superhydrides. arxiv.org
Nanoscale Coatings for Carbon Composite Materials
This compound is utilized in the preparation of nano-sized structural coatings for materials like carbon composites, particularly for aerospace applications. researchgate.net These nanostructured coatings, often developed using the sol-gel method, offer unique and superior properties due to their nano-sized structural characteristics. researchgate.net Such coatings are designed to provide thermal stability, oxidation resistance, and heat resistance to the underlying substrate. researchgate.net
The process involves dissolving yttrium nitrate hexahydrate in a solvent, followed by the application of the sol onto the substrate material. researchgate.net Subsequent heat treatment leads to the formation of a yttrium-based coating. The morphology and properties of these coatings can be analyzed using techniques like Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX). researchgate.net Research in this area aims to develop robust and reliable coatings for components that operate in extreme environments, such as those found in the aerospace industry. researchgate.net
Utilization in Yttrium-Based Surfactant Mesophases for Adsorption Applications
Yttrium nitrate is employed in the synthesis of yttrium-based porous materials templated by anionic surfactant assemblies. nih.gov These materials, which can have layered or hexagonal mesostructures, are created through a homogeneous precipitation method. nih.gov The resulting mesostructured solids exhibit high specific surface areas, making them promising candidates for adsorption applications. nih.govmdpi.com
The synthesis involves the use of anionic surfactants to create templates around which the yttrium-based material forms. nih.gov The transformation from a layered to a hexagonal mesostructure can significantly increase the specific surface area, from 53 m²/g to as high as 322 m²/g. nih.gov Furthermore, anion-exchange processes can further enhance the porosity, achieving specific surface areas up to 545 m²/g. nih.gov These materials have potential uses in the recovery of valuable elements from aqueous solutions. mdpi.com
Preparation of Electroactive Poly(vinylidene fluoride) (PVDF) Thin Films
Yttrium (III) nitrate hexahydrate plays a significant role in the preparation of electroactive Poly(vinylidene fluoride) (PVDF) thin films. rsc.org The addition of yttrium nitrate salts to PVDF solutions can induce the nucleation of the electroactive β phase of the polymer. rsc.org This is a crucial development as the β phase exhibits superior piezoelectric, pyroelectric, and ferroelectric properties compared to the non-electroactive α phase. mdpi.com
The mechanism behind this enhancement involves strong ion-dipole interactions between the hydrated salt and the polar –CF₂ groups of the PVDF chains. rsc.org This interaction facilitates the all-trans conformation of the polymer chains, which is characteristic of the β phase. The resulting composite films show improved thermal stability and a higher dielectric constant. rsc.org The simple solution casting method used for preparing these films makes this an accessible technique for fabricating flexible and lightweight electronic devices. rsc.orgiaea.org
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Y(NO₃)₃·5H₂O |
| Yttrium nitrate hexahydrate | Y(NO₃)₃·6H₂O |
| Yttrium oxide (Yttria) | Y₂O₃ |
| Zirconium dioxide (Zirconia) | ZrO₂ |
| Yttria-Stabilized Zirconia (YSZ) | (Y₂O₃)ₓ(ZrO₂)₁₋ₓ |
| Yttrium barium copper oxide (YBCO) | YBa₂Cu₃O₇₋ₓ |
| Poly(vinylidene fluoride) (PVDF) | (C₂H₂F₂)ₙ |
| Palladium | Pd |
Environmental Applications and Remediation Studies
Photocatalytic Degradation of Heavy Metal Contaminants (e.g., Lead, Nickel)
Materials derived from yttrium nitrate (B79036), such as yttrium oxide (Y₂O₃) or yttrium-doped composite catalysts, have demonstrated notable photocatalytic activity. Photocatalysis is an advanced oxidation process wherein a semiconductor material, upon absorbing light energy, generates electron-hole pairs. redalyc.org These charge carriers migrate to the catalyst's surface and initiate redox reactions that can degrade pollutants. jos.ac.cn
The primary mechanism for treating heavy metals via photocatalysis is reduction. redalyc.orgjos.ac.cn Photo-generated electrons in the conduction band of the semiconductor must have a more negative potential than the reduction potential of the metal ion pair (e.g., Pb²⁺/Pb) for the reaction to be thermodynamically feasible. rsc.org This process can convert toxic, soluble heavy metal ions into less toxic, less soluble, or elemental forms, facilitating their removal from water. jos.ac.cnrsc.org
While direct, detailed studies on the photocatalytic degradation of lead and nickel by pure yttrium-based catalysts are not extensively documented, the doping of other semiconductor materials with yttrium has been shown to significantly enhance their photocatalytic efficiency. For instance, yttrium-doped nickel aluminate has been synthesized and tested for the degradation of organic pollutants like the dye crystal violet. Research shows that doping with yttrium enhances photocatalytic performance by improving light absorption and promoting the generation of reactive oxygen species. bohrium.comnih.govresearchgate.netresearchgate.net In one study, a 10% yttrium-doped nickel aluminate catalyst achieved 97.4% degradation of crystal violet dye under UV irradiation. researchgate.netresearchgate.net
Interactive Table 1: Photocatalytic Degradation of Crystal Violet using Yttrium-Doped Nickel Aluminate (Note: This table illustrates the photocatalytic efficiency of yttrium-doped materials against an organic dye as a proxy for their potential in environmental remediation.)
| Catalyst (Yttrium content 'x' in NiAl₁₋ₓYₓO₄) | Degradation Percentage (%) | Time (minutes) | Light Source |
|---|---|---|---|
| x = 0 (Undoped) | 83.54 | 120 | UV Light |
| x = 0.05 | 92.04 | 120 | UV Light |
Data sourced from studies on yttrium-doped nickel aluminate photocatalysts. researchgate.netresearchgate.net
The principles demonstrated in the degradation of organic dyes can be extended to the reduction of heavy metals. The enhanced charge separation and generation of reducing agents (photo-excited electrons) in yttrium-doped materials could theoretically be applied to the reduction of lead (Pb²⁺) and nickel (Ni²⁺) ions in contaminated water. rsc.orgresearchgate.net
Adsorption Studies and Kinetic Modeling in Environmental Contexts
Adsorption is a widely used, effective, and economical method for removing heavy metals from wastewater. researchtrend.netjrrslasu.com Materials synthesized from yttrium nitrate, such as yttrium oxide (Y₂O₃) nanoparticles, have been identified as effective adsorbents for the removal of lead ions from aqueous solutions. The efficiency of the adsorption process is analyzed using kinetic and isotherm models to understand the adsorbent's behavior and mechanism.
Adsorption Kinetics: Kinetic models are used to determine the rate at which a contaminant is removed from a solution. The pseudo-first-order and pseudo-second-order models are the most commonly applied. researchgate.netscispace.commdpi.com The pseudo-second-order model, in particular, often provides a better fit for heavy metal adsorption, suggesting that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the metal ion. researchgate.netrsc.org
The pseudo-second-order kinetic model is expressed as: t/qt = 1/(k₂ * qe²) + t/qe where:
qt (mg/g) is the amount of metal adsorbed at time t.
qe (mg/g) is the amount of metal adsorbed at equilibrium.
k₂ (g/mg·min) is the pseudo-second-order rate constant.
Interactive Table 2: Pseudo-Second-Order Kinetic Parameters for Lead (Pb²⁺) Adsorption (Note: This table uses data from a study on biogenic metal oxide nanoparticles to illustrate typical kinetic parameters for lead adsorption.)
| Adsorbent | qe (Experimental) (mg/g) | qe (Calculated) (mg/g) | k₂ (g/mg·min) | R² |
|---|---|---|---|---|
| ZnO Nanoparticles | 163.6 | 169.5 | 0.0013 | >0.99 |
Data adapted from a kinetic study on lead adsorption by metal oxide nanoparticles. rsc.orgnih.gov
Adsorption Isotherms: Adsorption isotherms describe the relationship between the concentration of the contaminant in the solution and the amount adsorbed onto the solid adsorbent at equilibrium and constant temperature. researchgate.netbyjus.com The Langmuir and Freundlich models are frequently used. researchtrend.netresearchgate.netmdpi.com
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. byjus.com It is represented by the equation: Ce/qe = 1/(qm*K_L) + Ce/qm.
Freundlich Isotherm: This model is empirical and describes multilayer adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. researchgate.net It is given by: log(qe) = log(K_F) + (1/n)*log(Ce).
Interactive Table 3: Langmuir and Freundlich Isotherm Parameters for Lead (Pb²⁺) Adsorption (Note: This table illustrates typical isotherm parameters for lead adsorption to demonstrate the modeling process.)
| Isotherm Model | Parameter | Value (for Pb²⁺ on an adsorbent) |
|---|---|---|
| Langmuir | qₘ (max adsorption capacity, mg/g) | 52.53 |
| Kₗ (Langmuir constant, L/mg) | 0.15 | |
| R² (Correlation coefficient) | 0.99 | |
| Freundlich | K_F (Freundlich constant, (mg/g)(L/mg)¹/ⁿ) | 9.87 |
| n (Adsorption intensity) | 2.75 |
Values are illustrative, based on typical findings for lead adsorption on various adsorbents. jrrslasu.commdpi.comresearchgate.neticrc.ac.ir The better fit of the Langmuir model (higher R² value) in this example suggests that the adsorption of lead ions occurs as a monolayer on the adsorbent surface. researchgate.net
Development of Green Synthesis Routes for Environmentally Benign Yttrium-Based Nanomaterials
The synthesis of yttrium-based nanomaterials, particularly yttrium oxide (Y₂O₃), from yttrium nitrate precursors is increasingly shifting towards green chemistry principles to create more sustainable and environmentally benign processes. mdpi.com Green synthesis utilizes natural materials, such as plant extracts, to act as reducing and capping agents, replacing toxic chemicals, reducing energy consumption, and minimizing hazardous byproducts. researchgate.net
Yttrium nitrate hexahydrate [Y(NO₃)₃·6H₂O] is a commonly used precursor in these methods. ias.ac.inmdpi.com Aqueous extracts from various plants have been successfully employed, including:
Acalypha indica (Indian nettle): The leaf extract of Acalypha indica has been used to synthesize crystalline Y₂O₃ nanoparticles with sizes ranging from 23 to 66 nm. ias.ac.inias.ac.inresearchgate.net In this process, the phytochemicals present in the leaf extract facilitate the precipitation of yttrium hydroxides from the yttrium nitrate solution, which are then calcined to form yttrium oxide nanoparticles. ias.ac.inresearchgate.net
Lantana camara : The leaf extract of Lantana camara has also been used in a sol-gel technique for the green synthesis of Y₂O₃ nanoparticles. researchgate.netmdpi.combohrium.comdntb.gov.uanih.gov This method is noted for being cost-effective and eco-friendly.
The general procedure for green synthesis involves mixing an aqueous solution of yttrium nitrate hexahydrate with the plant extract. mdpi.comresearchgate.net The bioactive molecules in the extract (such as polyphenols, flavonoids, and proteins) reduce the yttrium ions and stabilize the resulting nanoparticles, preventing their aggregation. The resulting precipitate is then washed, dried, and often calcined at a high temperature (e.g., 500°C) to yield pure crystalline yttrium oxide nanoparticles. researchgate.net These green synthesis routes offer a scalable and sustainable alternative to conventional physical and chemical methods for producing nanomaterials for environmental applications.
Q & A
Q. What are the standard protocols for synthesizing Yttrium-based nanomaterials using Yttrium nitrate pentahydrate?
this compound is commonly used as a precursor for synthesizing upconversion nanoparticles (UCNPs) and doped materials. A typical hydrothermal synthesis involves dissolving Y(NO₃)₃·5H₂O in deionized water with rare-earth dopants (e.g., Yb³⁺, Er³⁺), followed by adding sodium fluoride and heating at 180–220°C for 12–24 hours under inert gas . Precursor purity (>99.9%) and stoichiometric control of dopant ratios (e.g., Yb³⁺:Er³⁺ = 20:1) are critical for phase purity and luminescence efficiency .
Q. How is the hygroscopic nature of this compound managed during experimental handling?
The compound’s hygroscopicity necessitates storage in desiccators and rapid weighing in controlled humidity environments (<30% RH). Pre-drying at 60°C for 2 hours is recommended to remove adsorbed moisture before use in sol-gel or combustion synthesis .
Q. What characterization techniques are essential for verifying the structural integrity of Yttrium-based compounds?
X-ray diffraction (XRD) confirms crystallinity and phase composition (e.g., hexagonal vs. cubic NaYF₄). TEM/HRTEM analyzes particle size and morphology, while photoluminescence spectroscopy quantifies upconversion efficiency. FT-IR ensures the absence of residual nitrate or organic ligands .
Advanced Research Questions
Q. How do conflicting luminescence data arise in Yttrium-doped systems, and how can they be resolved?
Discrepancies in emission intensity often stem from variations in dopant distribution, surface defects, or incomplete ligand removal. To mitigate this, use in situ elemental mapping (EDS-TEM) and optimize annealing conditions (e.g., 1050°C for 12 hours in Argon) to homogenize dopant incorporation . Cross-validate results with time-resolved spectroscopy to distinguish between surface and bulk effects .
Q. What strategies enhance the photocatalytic activity of Yttrium-doped TiO₂ thin films?
Doping Y³⁺ into TiO₂ at 0.25–1.00 mol% reduces electron-hole recombination. Sol-gel synthesis with Y(NO₃)₃·5H₂O requires precise pH control (pH 3–4) during hydrolysis to avoid phase segregation. Post-synthesis UV-Ozone treatment for 1 hour enhances surface oxygen vacancies, improving dye degradation rates by 40% .
Q. How can synthesis parameters be optimized to balance magnetic and optical properties in bifunctional Yttrium-based nanocomposites?
For Fe₃O₄@NaYF₄:Yb/Er core-shell nanoparticles, a two-step seed-mediated growth is used. Adjust the Y³⁺:Fe³⁺ molar ratio to 1:2 during co-precipitation to maintain superparamagnetism while achieving intense red upconversion. Ligand exchange with citric acid (0.1 M, 60°C, 6 hours) improves aqueous dispersibility without quenching luminescence .
Q. What methodologies address cytotoxicity concerns in biological applications of Yttrium-based nanomaterials?
Follow EPA IRIS guidelines for nitrate compound assessment:
- Perform MTT assays using in vitro models (e.g., HeLa cells) with nanoparticle concentrations ≤100 µg/mL.
- Include negative controls (e.g., untreated cells) and positive controls (e.g., cisplatin) to validate toxicity thresholds.
- Use dialysis (MWCO 10 kDa) to remove unreacted Y(NO₃)₃·5H₂O residues, which contribute to oxidative stress .
Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility in luminescence quantum yield measurements?
Standardize excitation power density (e.g., 10 W/cm² at 980 nm) and use integrating spheres calibrated with reference dyes (e.g., Rhodamine 6G). Report data as mean ± SD from triplicate experiments, and include raw emission spectra with baseline correction .
Q. What statistical approaches are recommended for analyzing conflicting XRD phase composition data?
Apply Rietveld refinement (software: GSAS-II) to quantify phase fractions. Use Scherrer analysis for crystallite size estimation, and report goodness-of-fit (χ² < 5) and residual plots. Discrepancies >5% between replicates warrant re-synthesis with stricter temperature gradients .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
